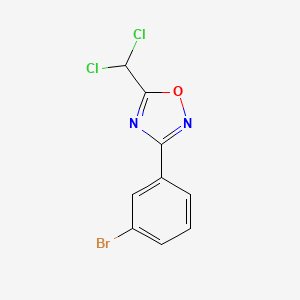
3-(3-Bromophenyl)-5-(dichloromethyl)-1,2,4-oxadiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The description of an organic compound usually includes its molecular formula, structural formula, and other identifiers like CAS number, PubChem CID, InChI Key, and SMILES notation .
Synthesis Analysis
The synthesis of an organic compound involves a series of chemical reactions that transform starting materials into the desired product. The synthesis analysis would involve a detailed examination of these reactions, including the reagents, conditions, and mechanisms involved .Molecular Structure Analysis
The molecular structure of a compound can be analyzed using various spectroscopic techniques like NMR, IR, UV-Vis, and X-ray crystallography . These techniques provide information about the connectivity of atoms, the presence of functional groups, and the 3D arrangement of atoms in the molecule.Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes looking at the reactivity of the compound, the conditions under which it reacts, the products formed, and the mechanism of the reaction .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include its melting point, boiling point, solubility, stability, and reactivity . These properties can be determined experimentally or predicted using computational methods.Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
- 3-(3-Bromophenyl)-5-(dichloromethyl)-1,2,4-oxadiazole and its derivatives are involved in various synthetic reactions. For instance, 5-(Difluoroiodomethyl)-3-phenyl-1,2,4-oxadiazole, a related compound, reacts with unsaturated compounds in the presence of sodium dithionite and sodium hydrogen carbonate, producing difluoromethylenated 1,2,4-oxadiazole-containing compounds, including γ-butyrolactones and tetrahydrofurans (Yang et al., 2007).
Structural Analysis and Characterization
- The structural characteristics of similar 1,2,4-oxadiazole compounds have been studied extensively. For example, the crystal structure of 2,3-Dibromo-3-(2-bromophenyl)-1-(3-phenylsydnon-4-yl)propan-1-one, a compound with a 1,2,4-oxadiazole ring, reveals details about the planarity and dihedral angles of the oxadiazole ring, which are crucial for understanding the chemical behavior of these compounds (Fun et al., 2010).
Reaction Mechanisms
- The reaction mechanisms involving 1,2,4-oxadiazole derivatives are complex and varied. In a study, 3-bromo-5-phenyl-1,2,4-oxadiazole underwent a deoxygenative coupling reaction when heated with sodium azide in dimethylformamide, leading to the formation of 3-dimethylamino and 3-dimethylaminomethyleneamino derivatives (Choi et al., 1982).
Applications in Synthesis of Novel Compounds
- 1,2,4-Oxadiazole derivatives are utilized in the synthesis of various novel compounds with potential applications. For instance, 2-[[5-alkyl/aralkyl-1,3,4-oxadiazol-2-yl]thio]-N-[4-(4-morpholinyl)phenyl]acetamides were synthesized from aryl/aralkyl organic acids, showing activity against selected microbial species (Gul et al., 2017).
Ultrasound-Promoted Synthesis
- The synthesis of 1,2,4-oxadiazoles can be enhanced using ultrasound irradiation. This method leads to better yields and shorter reaction times compared to conventional methods, as demonstrated in the synthesis of 3-trichloromethyl-5alkyl(aryl)-1,2,4-oxadiazoles (Bretanha et al., 2011).
Mecanismo De Acción
Safety and Hazards
The safety and hazards of a compound are typically determined through toxicology studies. This can include studying the compound’s acute and chronic toxicity, its potential for causing cancer (carcinogenicity), its potential for causing birth defects (teratogenicity), and its impact on the environment .
Propiedades
IUPAC Name |
3-(3-bromophenyl)-5-(dichloromethyl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrCl2N2O/c10-6-3-1-2-5(4-6)8-13-9(7(11)12)15-14-8/h1-4,7H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAYMXVAWQFRCEI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C2=NOC(=N2)C(Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrCl2N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00674942 |
Source


|
| Record name | 3-(3-Bromophenyl)-5-(dichloromethyl)-1,2,4-oxadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00674942 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
307.96 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1150164-54-7 |
Source


|
| Record name | 3-(3-Bromophenyl)-5-(dichloromethyl)-1,2,4-oxadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00674942 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-{Thieno[3,2-b]furan-5-carbonyl}piperazine hydrochloride](/img/structure/B1373199.png)
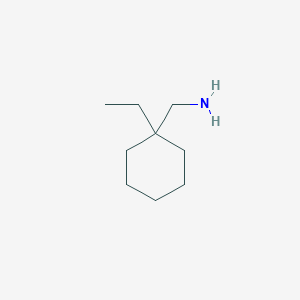
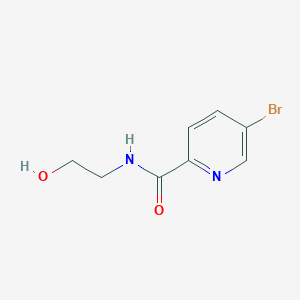
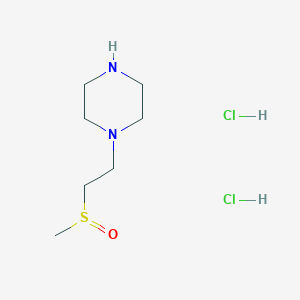

![methyl 3-chloro-5H,6H,7H,8H-pyrido[4,3-c]pyridazine-6-carboxylate](/img/structure/B1373207.png)
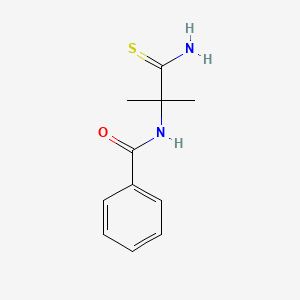

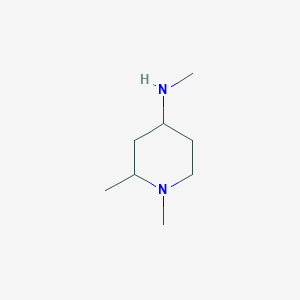



![tert-butyl N-{[4-(cyclopropylamino)-3-methylphenyl]methyl}carbamate](/img/structure/B1373219.png)
![Benzyl 2-oxo-1,7-diazaspiro[3.5]nonane-7-carboxylate](/img/structure/B1373221.png)